![molecular formula C9H15N B13514835 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine: is a compound that features a unique bicyclo[1.1.1]pentane structure fused with a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane moiety is known for its rigidity and three-dimensional structure, which can impart unique properties to the molecules it is part of.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{Bicyclo[111]pentan-1-yl}pyrrolidine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the efficient production of the bicyclo[1.1.1]pentane framework.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve the optimization of the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure can impart desirable properties such as increased rigidity and three-dimensionality to the resulting compounds .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a bioisostere. The bicyclo[1.1.1]pentane moiety can mimic the properties of other functional groups, making it useful in drug design to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .
Industry: In industry, the compound can be used in the development of new materials with unique mechanical and chemical properties. Its rigidity and stability make it suitable for applications in materials science .
Mecanismo De Acción
The mechanism of action of 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine depends on its specific application. In drug design, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane moiety can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core and are used in similar applications, such as drug design and materials science.
Higher bicycloalkanes: These compounds, such as bicyclo[2.2.2]octane, also offer unique structural properties and are used in various applications.
Uniqueness: 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine is unique due to the combination of the bicyclo[1.1.1]pentane core and the pyrrolidine ring. This combination imparts unique properties such as increased rigidity, stability, and three-dimensionality, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H15N |
|---|---|
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
3-(1-bicyclo[1.1.1]pentanyl)pyrrolidine |
InChI |
InChI=1S/C9H15N/c1-2-10-6-8(1)9-3-7(4-9)5-9/h7-8,10H,1-6H2 |
Clave InChI |
QDBYEPGWLDVSIC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C23CC(C2)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


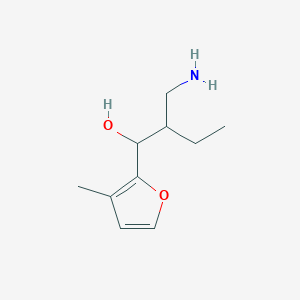
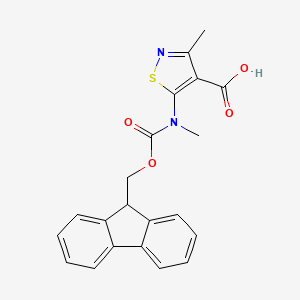
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)
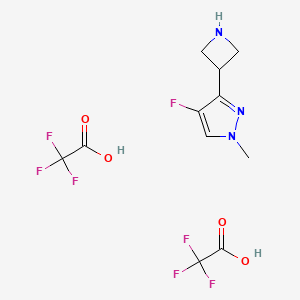
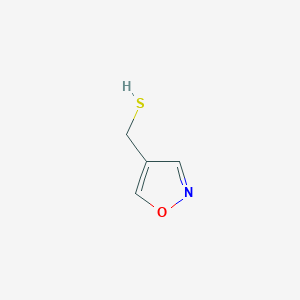
![Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B13514789.png)

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)


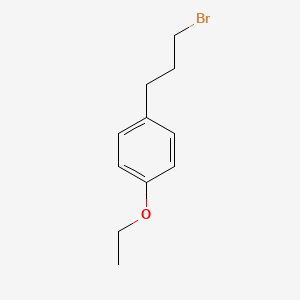

![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)
